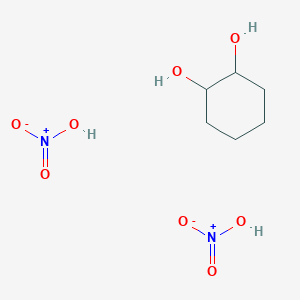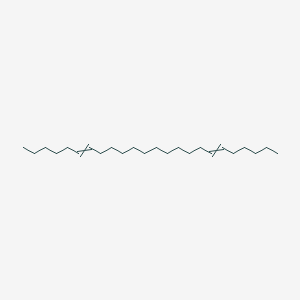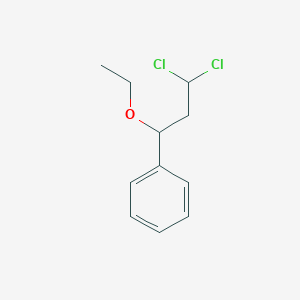![molecular formula C10H8N4O2 B14323571 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide CAS No. 108047-47-8](/img/structure/B14323571.png)
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is a heterocyclic compound that features a fused ring system combining oxadiazole and quinoxaline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of hydrogen (SNH) followed by the Scholl reaction. This approach allows for the construction of the fused ring system with high efficiency .
Nucleophilic Aromatic Substitution of Hydrogen (SNH): This step involves the substitution of hydrogen atoms on the aromatic ring with nucleophiles under specific conditions.
Scholl Reaction: This is a cyclization reaction that forms the fused ring system, often using strong acids or oxidizing agents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry
Industrially, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. In electronic applications, its mechanism of action is related to its ability to facilitate charge transport and its stability under operational conditions .
Comparación Con Compuestos Similares
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-b]pyrazine
- [1,2,5]Thiadiazolo[3,4-b]pyrazine
- Quinoxaline derivatives
Uniqueness
Compared to these similar compounds, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is unique due to its specific electronic properties and structural features. Its fused ring system provides a distinct electronic environment that can be exploited in various applications, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
108047-47-8 |
|---|---|
Fórmula molecular |
C10H8N4O2 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
6,7-dimethyl-3-oxido-[1,2,5]oxadiazolo[3,4-b]quinoxalin-3-ium |
InChI |
InChI=1S/C10H8N4O2/c1-5-3-7-8(4-6(5)2)12-10-9(11-7)13-16-14(10)15/h3-4H,1-2H3 |
Clave InChI |
RDHAFPLFAWNBFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=NO[N+](=C3N=C2C=C1C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
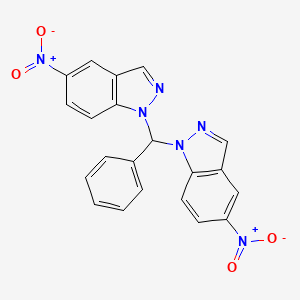
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
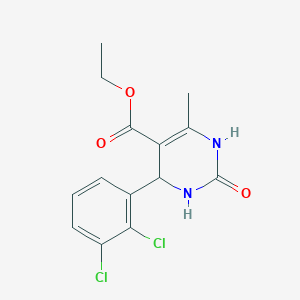
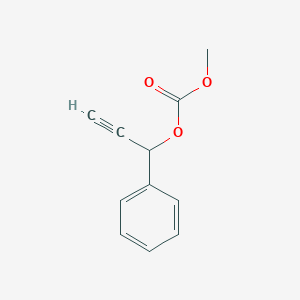
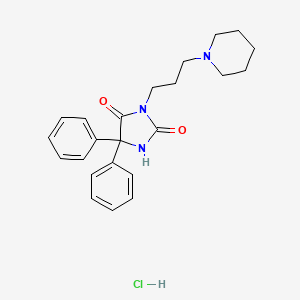

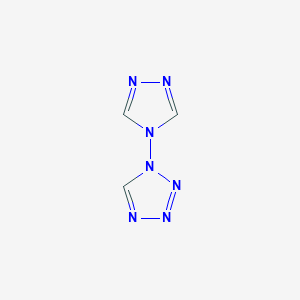
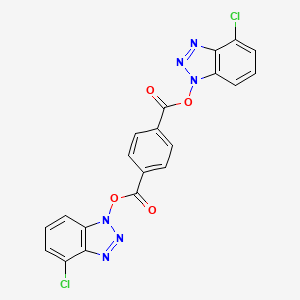
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
